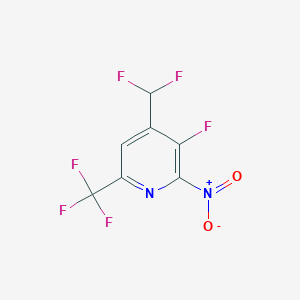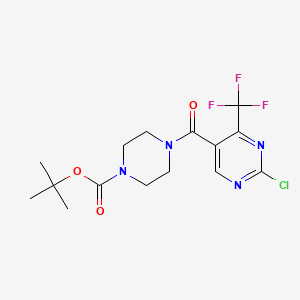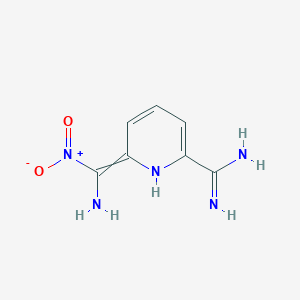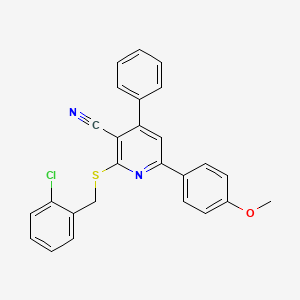
4-Bromo-2-hydroxynicotinic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-hydroxynicotinic acid typically involves the bromination of 2-hydroxynicotinic acid. The reaction is carried out under controlled conditions to ensure selective bromination at the 4-position. Common reagents used in this process include bromine or N-bromosuccinimide (NBS) in the presence of a suitable solvent such as acetic acid .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of automated reactors and precise control of reaction parameters to achieve high yield and purity. The product is then purified through crystallization or chromatography techniques .
Analyse Des Réactions Chimiques
Types of Reactions: 4-Bromo-2-hydroxynicotinic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or carboxylic acid.
Reduction: The bromine atom can be reduced to form the corresponding hydrogen derivative.
Substitution: The bromine atom can be substituted with other functional groups such as amino, hydroxyl, or alkyl groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Nucleophilic substitution reactions often involve reagents like sodium hydroxide (NaOH) or ammonia (NH3).
Major Products:
Oxidation: Formation of 4-bromo-2-pyridinecarboxylic acid.
Reduction: Formation of 2-hydroxynicotinic acid.
Substitution: Formation of various substituted nicotinic acid derivatives.
Applications De Recherche Scientifique
4-Bromo-2-hydroxynicotinic acid has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a biochemical probe in studying enzyme functions and metabolic pathways.
Medicine: Explored for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the development of specialty chemicals and pharmaceuticals
Mécanisme D'action
The mechanism of action of 4-Bromo-2-hydroxynicotinic acid involves its interaction with specific molecular targets and pathways. The hydroxyl group and bromine atom play crucial roles in its reactivity and binding affinity. The compound can inhibit certain enzymes by binding to their active sites, thereby modulating biochemical pathways .
Comparaison Avec Des Composés Similaires
- 2-Bromo-4-hydroxynicotinic acid
- 4-Bromo-2-hydroxybenzoic acid
- 2-Bromo-4-methoxyphenylacetic acid
- 4-Bromo-2-chlorobenzoic acid
Comparison: 4-Bromo-2-hydroxynicotinic acid is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties.
Propriétés
Formule moléculaire |
C6H4BrNO3 |
|---|---|
Poids moléculaire |
218.00 g/mol |
Nom IUPAC |
4-bromo-2-oxo-1H-pyridine-3-carboxylic acid |
InChI |
InChI=1S/C6H4BrNO3/c7-3-1-2-8-5(9)4(3)6(10)11/h1-2H,(H,8,9)(H,10,11) |
Clé InChI |
IOZAIRHSBDTRHP-UHFFFAOYSA-N |
SMILES canonique |
C1=CNC(=O)C(=C1Br)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![2-Chlorobenzo[d]oxazol-4-amine](/img/structure/B11785176.png)



![Methyl 2-(2-hydroxy-1H-benzo[d]imidazol-5-yl)acetate](/img/structure/B11785203.png)
![Ethyl 8-bromo-5,6-dihydro-4H-benzo[6,7]cyclohepta[1,2-d]thiazole-2-carboxylate](/img/structure/B11785234.png)
![Phenyl(thieno[3,4-d][1,3]dioxol-4-yl)methanol](/img/structure/B11785235.png)
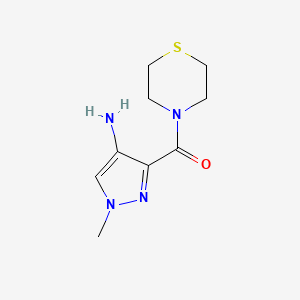
![(6-Methyl-6,7-dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)methanamine](/img/structure/B11785243.png)
